molecular formula C12H6N6O2 B8181048 2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene

2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene

Cat. No.: B8181048
M. Wt: 266.21 g/mol
InChI Key: VEYCGCHHIAFXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) is a complex organic compound with the molecular formula C12H6N6O2 and a molecular weight of 266.21 g/mol This compound is characterized by its unique structure, which includes two triazole rings fused to a dibenzo-dioxin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) typically involves the following steps:

    Formation of the Dibenzo-dioxin Core: The initial step involves the formation of the dibenzo-dioxin core through a series of condensation reactions. This core structure is crucial for the subsequent steps.

    Introduction of Triazole Rings: The triazole rings are introduced through cycloaddition reactions, often using azides and alkynes as starting materials. The reaction conditions typically involve the use of copper catalysts and elevated temperatures to facilitate the formation of the triazole rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole rings or the dibenzo-dioxin core.

    Substitution: Substitution reactions can occur at specific positions on the triazole rings or the dibenzo-dioxin core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) involves its interaction with specific molecular targets and pathways. The triazole rings and the dibenzo-dioxin core play a crucial role in its reactivity and binding properties. The exact molecular targets and pathways are still under investigation, but the compound is believed to interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,9-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d7,8-d’]bis([1,2,3]triazole): This compound has a similar structure but differs in the position of the triazole rings.

    Bis(1H-1,2,3-triazolo[4,5-b],-[4’,5’-i])dibenzo[1,4]dioxin: Another similar compound with slight variations in the triazole ring positions and connectivity.

Uniqueness

1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) is unique due to its specific arrangement of triazole rings and the dibenzo-dioxin core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N6O2/c1-5-6(14-17-13-5)2-10-9(1)19-11-3-7-8(16-18-15-7)4-12(11)20-10/h1-4H,(H,13,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYCGCHHIAFXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=NNN=C31)OC4=CC5=NNN=C5C=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene
Reactant of Route 2
2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene
Reactant of Route 3
2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene
Reactant of Route 4
2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene
Reactant of Route 5
2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene
Reactant of Route 6
2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.